molecular formula C9H8O5 B12948397 (Z)-2,3,4-Trihydroxycinnamic Acid

(Z)-2,3,4-Trihydroxycinnamic Acid

Cat. No.: B12948397
M. Wt: 196.16 g/mol
InChI Key: RHGWNBSOWGUGPA-RQOWECAXSA-N
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Description

(Z)-2,3,4-Trihydroxycinnamic Acid: is a naturally occurring organic compound that belongs to the class of hydroxycinnamic acids. It is characterized by the presence of three hydroxyl groups attached to the aromatic ring and a double bond in the (Z)-configuration. This compound is known for its antioxidant properties and potential health benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Chemical Synthesis: (Z)-2,3,4-Trihydroxycinnamic Acid can be synthesized through the hydroxylation of cinnamic acid derivatives. This process typically involves the use of catalysts such as palladium or platinum under controlled conditions.

    Biological Synthesis: Enzymatic methods using specific enzymes like hydroxylases can also be employed to produce this compound from precursor molecules.

Industrial Production Methods:

    Fermentation: Utilizing microorganisms that can convert simple substrates into this compound through metabolic pathways.

    Chemical Catalysis: Large-scale production often involves catalytic processes that ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (Z)-2,3,4-Trihydroxycinnamic Acid can undergo oxidation reactions to form quinones or other oxidized derivatives.

    Reduction: Reduction of the double bond can lead to the formation of dihydroxycinnamic acids.

    Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum, and other transition metals.

Major Products:

    Oxidized Derivatives: Quinones.

    Reduced Derivatives: Dihydroxycinnamic acids.

    Substituted Derivatives: Various esters and ethers.

Scientific Research Applications

Chemistry:

    Antioxidant Studies: (Z)-2,3,4-Trihydroxycinnamic Acid is extensively studied for its antioxidant properties, which can help in preventing oxidative stress-related damage.

Biology:

    Enzyme Inhibition: It has been investigated for its potential to inhibit certain enzymes, making it a candidate for therapeutic applications.

Medicine:

    Anti-inflammatory: Research has shown that this compound may have anti-inflammatory effects, which could be beneficial in treating various inflammatory conditions.

Industry:

    Food Additives: Due to its antioxidant properties, it is used as a natural preservative in the food industry.

    Cosmetics: It is also used in cosmetic formulations for its skin-protective effects.

Mechanism of Action

Molecular Targets and Pathways:

    Antioxidant Mechanism: (Z)-2,3,4-Trihydroxycinnamic Acid neutralizes free radicals by donating hydrogen atoms from its hydroxyl groups.

    Enzyme Inhibition: It can bind to the active sites of certain enzymes, inhibiting their activity and thus exerting therapeutic effects.

Comparison with Similar Compounds

    Caffeic Acid: Another hydroxycinnamic acid with similar antioxidant properties but different hydroxylation pattern.

    Ferulic Acid: Known for its antioxidant and anti-inflammatory properties, but with a different substitution pattern on the aromatic ring.

Uniqueness:

    Hydroxylation Pattern: The unique arrangement of hydroxyl groups in (Z)-2,3,4-Trihydroxycinnamic Acid contributes to its distinct chemical and biological properties.

    (Z)-Configuration: The (Z)-configuration of the double bond adds to its uniqueness compared to other hydroxycinnamic acids.

Properties

Molecular Formula

C9H8O5

Molecular Weight

196.16 g/mol

IUPAC Name

(Z)-3-(2,3,4-trihydroxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C9H8O5/c10-6-3-1-5(2-4-7(11)12)8(13)9(6)14/h1-4,10,13-14H,(H,11,12)/b4-2-

InChI Key

RHGWNBSOWGUGPA-RQOWECAXSA-N

Isomeric SMILES

C1=CC(=C(C(=C1/C=C\C(=O)O)O)O)O

Canonical SMILES

C1=CC(=C(C(=C1C=CC(=O)O)O)O)O

Origin of Product

United States

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